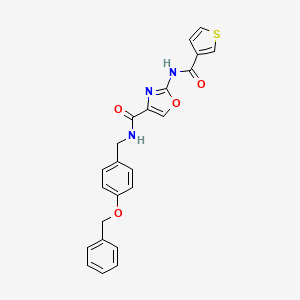

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

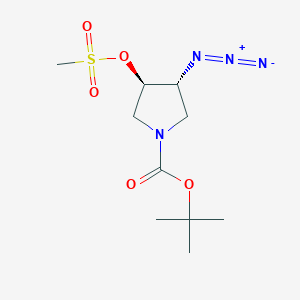

“N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide” is a chemical compound with the linear formula C19H18N4O4S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H18N4O4S2 . The molecular weight is 430.508 .Applications De Recherche Scientifique

Anti-Breast Cancer Agent

The benzothiazole nucleus is a major heterocyclic scaffold whose therapeutic potential has been thoroughly explored due to its structural simplicity and ease of synthesis . A new series of benzothiazole-phthalimide hybrids, which includes “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide”, have been screened for their anticancer properties against two human breast cancer cell lines .

Antimicrobial Agent

The benzothiazole-phthalimide hybrids, including “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide”, have been explored for their antibacterial and antifungal effects . Among the studied compounds, this compound showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Anti-Inflammatory Agent

Benzothiazole derivatives, including “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide”, have demonstrated anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Agent

Benzothiazole derivatives have also shown antioxidant activities . This suggests that “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide” could potentially be used in the development of new antioxidant drugs.

DNA Damage Agent

The most active hybrid, compound 3h, has been assessed for its capability to damage the nuclear DNA . This suggests that “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide” could potentially be used in research related to DNA damage and repair.

Apoptosis Triggering Agent

The most active hybrid, compound 3h, has been assessed for its capability to trigger the apoptotic process in the high metastatic MDA-MB-231 cells . This suggests that “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide” could potentially be used in research related to apoptosis.

Safety and Hazards

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-22-11-7-10-14(8-12(11)23-2)25-17(19-10)20-15(21)16-18-9-5-3-4-6-13(9)24-16/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCNEINGALFPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682142.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2682144.png)